MPC-3100

Descripción

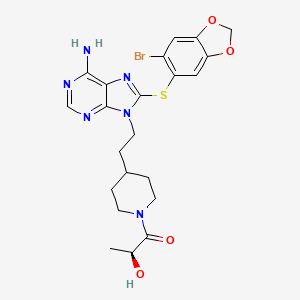

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-1-[4-[2-[6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]purin-9-yl]ethyl]piperidin-1-yl]-2-hydroxypropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25BrN6O4S/c1-12(30)21(31)28-5-2-13(3-6-28)4-7-29-20-18(19(24)25-10-26-20)27-22(29)34-17-9-16-15(8-14(17)23)32-11-33-16/h8-10,12-13,30H,2-7,11H2,1H3,(H2,24,25,26)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBWTNHDKVVFMI-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(CC1)CCN2C3=NC=NC(=C3N=C2SC4=C(C=C5C(=C4)OCO5)Br)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC(CC1)CCN2C3=NC=NC(=C3N=C2SC4=C(C=C5C(=C4)OCO5)Br)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25BrN6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30241969 | |

| Record name | MPC-3100 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958025-66-6 | |

| Record name | MPC-3100 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0958025666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MPC-3100 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MPC-3100 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UMA2EEO9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of MPC-3100

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPC-3100 is a fully synthetic, orally bioavailable small-molecule inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth, proliferation, and survival. By targeting the N-terminal ATP-binding pocket of HSP90, MPC-3100 disrupts the chaperone's activity, leading to the degradation of key oncoproteins and subsequent inhibition of tumor growth. This technical guide provides a comprehensive overview of the mechanism of action of MPC-3100, including its binding characteristics, effects on cellular signaling pathways, and anti-tumor activity, supported by quantitative data and detailed experimental methodologies.

Introduction

Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis. In cancer cells, HSP90 is often overexpressed and essential for the proper folding and stability of a wide range of "client" proteins, many of which are oncoproteins that drive malignant progression. Inhibition of HSP90 has therefore emerged as a promising therapeutic strategy for the treatment of various cancers.

MPC-3100 is a second-generation, purine-based HSP90 inhibitor that has demonstrated potent anti-tumor activity in preclinical models and has been evaluated in Phase I clinical trials.[1] Its synthetic nature and oral bioavailability offer potential advantages over earlier natural product-derived HSP90 inhibitors. This document will delve into the core mechanism of action of MPC-3100, providing a detailed technical resource for the scientific community.

Biochemical and Cellular Activity

Binding Affinity and Inhibitory Potency

MPC-3100 exerts its inhibitory effect by competitively binding to the ATP-binding site located in the N-terminal domain of HSP90. This binding prevents the hydrolysis of ATP, a critical step in the HSP90 chaperone cycle. The inhibitory potency of MPC-3100 has been quantified in various assays:

| Assay Type | Target/Cell Line | IC50 Value | Reference |

| HSP90 Inhibition Assay | Recombinant HSP90 | 60 nM | [2][3] |

| HSP90 Inhibition Assay | Recombinant HSP90 | 0.14 µM | |

| Cell Proliferation Assay | HCT-116 (Colon Cancer) | 540 nM | [2][3] |

| Cell Proliferation Assay | A549 (Lung Cancer) | 0.77 µM | [4] |

| Cell Proliferation Assay | BT-474 (Breast Cancer) | 0.55 µM | [4] |

| Cell Proliferation Assay | NCI-N87 (Gastric Cancer) | Data not quantified | [2] |

| Cell Proliferation Assay | DU-145 (Prostate Cancer) | Data not quantified | [2] |

| Cell Proliferation Assay | HepG2 (Liver Cancer) | Data not quantified | [2] |

| Cell Proliferation Assay | HUH-7 (Liver Cancer) | Data not quantified | [2] |

Experimental Protocols

HSP90 Inhibition Assay (Luciferase Degradation): A common method to assess HSP90 inhibition is to measure the degradation of a known HSP90-dependent client protein, such as luciferase.

-

Cell Culture: Cancer cell lines (e.g., HCT-116) stably expressing a luciferase reporter are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of MPC-3100 or a vehicle control for a specified period (e.g., 24-48 hours).

-

Lysis: Cells are lysed to release cellular contents.

-

Luciferase Assay: Luciferase activity is measured using a luminometer following the addition of a luciferase substrate.

-

Data Analysis: The decrease in luciferase activity, indicative of its degradation, is used to calculate the IC50 value of the inhibitor.

Cell Proliferation Assay (MTT Assay): The anti-proliferative effects of MPC-3100 are typically evaluated using a colorimetric assay like the MTT assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of MPC-3100 for a defined period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its reduction to formazan by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value is determined.

Mechanism of Action: Signaling Pathways

The inhibition of HSP90 by MPC-3100 leads to the destabilization and subsequent proteasomal degradation of a multitude of oncogenic client proteins. This results in the simultaneous disruption of several critical signaling pathways that are essential for cancer cell survival and proliferation.

Key Downstream Effects

-

Client Protein Degradation: Treatment with MPC-3100 leads to a time- and concentration-dependent decrease in the levels of key HSP90 client proteins, including Her2, Raf-1, and Akt.

-

Induction of HSP70: A hallmark of HSP90 inhibition is the compensatory upregulation of other heat shock proteins, notably HSP70. This serves as a reliable biomarker for target engagement of HSP90 inhibitors in both preclinical and clinical settings.

Signaling Pathway Diagrams

Caption: MPC-3100 inhibits HSP90, leading to client protein degradation and anti-cancer effects.

Caption: Workflow for preclinical evaluation of MPC-3100's anti-cancer activity.

In Vivo Anti-Tumor Efficacy

The anti-tumor activity of MPC-3100 has been demonstrated in various human cancer xenograft models. Oral administration of MPC-3100 resulted in significant tumor growth inhibition and, in some cases, tumor regression.

| Xenograft Model | Tumor Type | Efficacy | Reference |

| HT-29 | Colon Cancer | 68% tumor growth inhibition | [5] |

| NCI-N87 | Gastric Cancer (Her2+) | 44% tumor regression | [5] |

| Her2+ Breast Cancer | Breast Cancer | Potent anti-cancer activity | [6] |

| Myeloid Leukemia | Leukemia | Potent anti-cancer activity | [6] |

| Lung Cancer | Lung Cancer | Potent anti-cancer activity | [6] |

| Prostate Cancer | Prostate Cancer | Potent anti-cancer activity | [6] |

| Melanoma | Melanoma | Potent anti-cancer activity | [6] |

Clinical Development

MPC-3100 entered a Phase I clinical trial (NCT00920205) to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors.[7] The study was a dose-escalation trial designed to determine the maximum tolerated dose.[7] Preclinical data suggested that the drug levels achieved in patients could be efficacious.[8]

Conclusion

MPC-3100 is a potent, orally bioavailable HSP90 inhibitor that demonstrates significant anti-tumor activity through the disruption of the HSP90 chaperone machinery. Its mechanism of action involves the competitive inhibition of ATP binding to HSP90, leading to the degradation of a wide array of oncogenic client proteins and the induction of a characteristic biomarker response. The preclinical data strongly support its continued investigation as a potential therapeutic agent for the treatment of various cancers. This technical guide provides a foundational understanding of the core mechanism of MPC-3100 for researchers and drug development professionals.

References

- 1. MPC-3100 | inhibitor of heat shock protein 90 (Hsp90) | CAS 958025-66-6 | HSP抑制剂 | 美国InvivoChem [invivochem.cn]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Collection - Discovery of (2S)â1-[4-(2-{6-Amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]â9Hâpurin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (MPC-3100), a Purine-Based Hsp90 Inhibitor - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 5. Facebook [cancer.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Frontiers | The development of cancers research based on mitochondrial heat shock protein 90 [frontiersin.org]

- 8. TRAP-1, THE MITOCHONDRIAL Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

MPC-3100: A Technical Guide to a Novel Hsp90 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MPC-3100 is a synthetic, orally bioavailable small molecule that acts as a potent inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a critical molecular chaperone responsible for the conformational stability and function of a wide range of client proteins, many of which are integral to oncogenic signaling pathways. By targeting Hsp90, MPC-3100 disrupts the maturation and stability of these oncoproteins, leading to their degradation and subsequent inhibition of tumor growth. This document provides a comprehensive technical overview of MPC-3100, including its molecular target, mechanism of action, preclinical efficacy, and available clinical data. Detailed experimental methodologies and signaling pathway diagrams are provided to support further research and development efforts.

Molecular Target: Heat Shock Protein 90 (Hsp90)

The primary molecular target of MPC-3100 is Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a highly conserved ATP-dependent molecular chaperone that plays a crucial role in maintaining cellular homeostasis by ensuring the proper folding, stability, and activity of a diverse set of client proteins. In cancer cells, Hsp90 is often overexpressed and is essential for the stability of numerous oncoproteins that drive tumor initiation, progression, and survival. These client proteins include key components of signal transduction pathways involved in cell proliferation, survival, angiogenesis, and metastasis. By targeting Hsp90, MPC-3100 represents a promising therapeutic strategy to simultaneously disrupt multiple oncogenic pathways.

Mechanism of Action

MPC-3100 exerts its anti-cancer effects by competitively binding to the ATP-binding pocket in the N-terminal domain of Hsp90. This action inhibits the intrinsic ATPase activity of Hsp90, which is essential for its chaperone function. The inhibition of Hsp90 leads to the misfolding and subsequent ubiquitination and proteasomal degradation of its client oncoproteins. A key pharmacodynamic biomarker of Hsp90 inhibition is the induction of Heat Shock Protein 70 (Hsp70), a co-chaperone that is upregulated as part of the cellular stress response to the accumulation of unfolded client proteins.[1]

Signaling Pathway

The following diagram illustrates the central role of Hsp90 in cellular signaling and the mechanism of action of MPC-3100.

Preclinical Data

MPC-3100 has demonstrated significant anti-tumor activity in a broad range of preclinical cancer models.

In Vitro Cytotoxicity

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HCT-116 | Colon Cancer | 779.59 | [3] |

In Vivo Xenograft Models

MPC-3100 has shown robust tumor growth inhibition and regression in various human tumor xenograft models in mice.

| Cancer Cell Line | Cancer Type | MPC-3100 Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) / Regression | Reference |

| MV-4-11 | Acute Myeloid Leukemia | 200 | Daily | 68% TGI to 44% Regression | [2] |

| HT29 | Colon Cancer | 200 | Daily | 68% TGI to 44% Regression | [2] |

| DU145 | Prostate Cancer | 200 | Daily | 68% TGI to 44% Regression | [2] |

| NCI-H69 | Small Cell Lung Cancer | 200 | Daily | 68% TGI to 44% Regression | [2] |

| OVCAR-3 | Ovarian Cancer | 200 | Daily | 68% TGI to 44% Regression | [2] |

| BT-474 | Breast Cancer | 200 | Daily | 68% TGI to 44% Regression | [2] |

| NCI-N87 | Gastric Cancer | 200 | Daily | 68% TGI to 44% Regression | [2] |

| OPM-2 | Multiple Myeloma | 200 | Daily | 68% TGI to 44% Regression | [2] |

| A549 | Non-Small Cell Lung Cancer | 100 | Daily | Greater than monotherapy (in combination with erlotinib) | [1] |

| A-375 | Melanoma | 100 | Daily | 66% TGI (in combination with sorafenib) | [1] |

Clinical Data

A Phase 1, open-label, dose-escalation study (NCT00920205) was conducted to evaluate the safety, tolerability, and pharmacokinetics of MPC-3100 in patients with refractory or recurrent solid tumors.[4][5]

-

Study Design : Patients received oral MPC-3100 for 21 days of a 28-day cycle.[4]

-

Key Findings :

-

Doses below 600 mg/day were generally safe and well-tolerated.[4]

-

The most common adverse events were gastrointestinal and were manageable.[4]

-

The recommended Phase 2 dose was determined to be 240 mg twice daily, with a potential for dose escalation.[4]

-

Stable disease was observed in 46% of patients at the end of the first cycle.[4]

-

Pharmacodynamic analysis of peripheral blood mononuclear cells (PBMCs) from treated patients showed an increase in Hsp70 expression, confirming target engagement.[1][2]

-

Further clinical development of MPC-3100 was hindered by its poor solubility, which led to the development of a more water-soluble prodrug, MPC-0767.[6]

Experimental Protocols

Detailed experimental protocols for studies specifically utilizing MPC-3100 are not extensively published. However, the following are representative protocols for key assays used to characterize Hsp90 inhibitors.

Western Blot Analysis for Hsp90 Client Protein Degradation

This protocol is used to assess the effect of MPC-3100 on the protein levels of Hsp90 client proteins (e.g., HER2, AKT, RAF-1) and the induction of Hsp70.

Materials:

-

Cancer cell lines of interest

-

MPC-3100

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target client proteins, Hsp70, and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Treat cells with varying concentrations of MPC-3100 (and a vehicle control) for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow Diagram:

References

- 1. | BioWorld [bioworld.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Discovery of an L-alanine ester prodrug of the Hsp90 inhibitor, MPC-3100 - PubMed [pubmed.ncbi.nlm.nih.gov]

MPC-3100: A Second-Generation Hsp90 Inhibitor for Oncological Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the conformational maturation and stability of a wide array of client proteins, many of which are integral to oncogenic signaling pathways. Its inhibition presents a compelling therapeutic strategy for cancer treatment. MPC-3100 is an orally bioavailable, synthetic, second-generation small-molecule inhibitor of Hsp90.[1] By selectively binding to the N-terminal ATP-binding site of Hsp90, MPC-3100 disrupts its chaperone function, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins.[2][3] This action results in the simultaneous disruption of multiple signaling pathways essential for tumor cell proliferation and survival.[1][4] This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical and clinical evaluation of MPC-3100.

Core Mechanism of Action

MPC-3100 competitively inhibits the ATPase activity of Hsp90, a critical step in the chaperone's conformational cycle required for client protein activation.[2][5] This inhibition locks Hsp90 in an open conformation, preventing the binding and hydrolysis of ATP.[5] Consequently, Hsp90 client proteins, which are often mutated or overexpressed in cancer cells and are highly dependent on the chaperone for their stability, become destabilized.[3][6] These destabilized client proteins are then recognized by the cellular quality control machinery, leading to their ubiquitination and subsequent degradation by the proteasome.[3] A hallmark of Hsp90 inhibition is the compensatory induction of heat shock protein 70 (Hsp70), which serves as a pharmacodynamic biomarker of target engagement.[4]

Impact on Oncogenic Signaling Pathways

The inhibition of Hsp90 by MPC-3100 has pleiotropic effects on cancer cells by simultaneously targeting multiple key oncogenic signaling pathways. The degradation of Hsp90 client proteins disrupts these pathways, leading to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.

Key Hsp90 Client Proteins and Downstream Pathways

Several critical oncoproteins are client proteins of Hsp90 and are consequently targeted by MPC-3100. These include:

-

HER2 (Human Epidermal Growth Factor Receptor 2): A receptor tyrosine kinase overexpressed in several cancers, including breast and gastric cancer. Its degradation disrupts the PI3K/Akt and MAPK signaling pathways.

-

Akt: A serine/threonine kinase that is a central node in the PI3K pathway, promoting cell survival and proliferation.

-

Raf-1 (C-Raf): A serine/threonine-protein kinase that is a key component of the MAPK/ERK signaling pathway, which is crucial for cell proliferation, differentiation, and survival.

The simultaneous degradation of these and other client proteins leads to a multi-pronged attack on the cancer cell's survival machinery.

Figure 1: MPC-3100 inhibits Hsp90, leading to client protein degradation and pathway disruption.

Preclinical Data

In Vitro Activity

MPC-3100 has demonstrated potent anti-proliferative activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy in targeting Hsp90-dependent cancer cells.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Her2-luciferase degradation | - | 60 | [2] |

| HCT-116 | Colon Carcinoma | 540 | [2] |

| NCI-N87 | Gastric Carcinoma | Data not specified | [2] |

| DU-145 | Prostate Carcinoma | Data not specified | [2] |

In Vivo Efficacy: NCI-N87 Gastric Cancer Xenograft Model

In a preclinical NCI-N87 gastric cancer xenograft model, MPC-3100 demonstrated significant anti-tumor activity.

| Animal Model | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference |

| NCI-N87 Xenograft | MPC-3100 (200 mg/kg) | Daily or 5 of 7 days for 3 weeks | Ranged from 68% inhibition to 44% regression | [4] |

Clinical Data: Phase 1 Study in Advanced Cancers

A Phase 1, first-in-human, open-label, dose-escalating study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of MPC-3100 in patients with recurrent or refractory cancer.

Study Design and Demographics

-

Design: 3+3 dose escalation with accelerated titration.

-

Patient Population: 26 subjects with various refractory or recurrent cancers.

-

Dosing: Oral MPC-3100 administered in 28-day cycles. Doses ranged from 50 to 340 mg/m² once daily for 21 days followed by a 7-day rest, and 480 mg or 640 mg total daily doses administered as 240 mg or 320 mg every 12 hours for 28 days continuously.

Pharmacokinetics

-

Bioavailability: MPC-3100 is orally bioavailable.[4]

-

Dose Proportionality: Cmax and AUC(0–12h) on Day 1 increased in a nearly dose-proportional manner.

-

Half-life: The terminal plasma half-life ranged from 4.8 to 21.4 hours (mean 11.2 hours).

-

Accumulation: A modest degree of drug accumulation was observed, with Day 21 exposures being 1.01 to 1.99 times those on Day 1.

Pharmacodynamics

The induction of Hsp70 expression in peripheral blood mononuclear cells (PBMCs) was used as a biomarker for Hsp90 inhibition.

| Time Point | Observation | Reference |

| 24 hours post-treatment | Induction of Hsp70 expression | |

| Day 1 through Day 22 | Increase in the degree of Hsp70 induction | |

| 8 hours after first dose (sustained on Day 8 and Day 21) | Increase in Hsp70 levels in PBMCs | [4] |

Safety and Tolerability

-

Adverse Events: The majority of potentially drug-related adverse events were Grade 1 and 2. The most frequent were diarrhea (56%), nausea (56%), vomiting (32%), and fatigue (32%).

-

Serious Adverse Events: Five potentially-related serious adverse events were observed in four subjects.

Anti-Tumor Activity

-

Stable Disease: Nearly half of the subjects achieved stable disease.

Experimental Protocols

Her2-Luciferase Degradation Assay

This assay is used to quantify the ability of an Hsp90 inhibitor to induce the degradation of a specific Hsp90 client protein, Her2, which is fused to a luciferase reporter.

Figure 2: Workflow for the Her2-Luciferase Degradation Assay.

-

Cell Culture and Transfection: Cells (e.g., a suitable cancer cell line) are cultured under standard conditions and then transfected with a plasmid vector encoding a Her2-luciferase fusion protein.

-

Compound Treatment: Following transfection, cells are treated with varying concentrations of MPC-3100 or a vehicle control for a specified period (e.g., 24 hours).

-

Cell Lysis: After treatment, the cells are washed and lysed to release the cellular contents, including the Her2-luciferase fusion protein.

-

Luciferase Assay: A luciferase substrate is added to the cell lysate. The enzymatic activity of luciferase, which is proportional to the amount of stable Her2-luciferase protein, is measured as light output (luminescence) using a luminometer.

-

Data Analysis: The luminescence readings are normalized to a control (e.g., total protein concentration or a co-transfected control reporter) and plotted against the concentration of MPC-3100 to determine the IC50 value for Her2-luciferase degradation.[5]

HCT-116 Cell Proliferation Assay

This assay assesses the anti-proliferative effects of MPC-3100 on the HCT-116 human colon cancer cell line.

-

Cell Seeding: HCT-116 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[2]

-

Compound Treatment: The cells are then treated with a serial dilution of MPC-3100 or a vehicle control and incubated for a defined period (e.g., 72 hours).[2]

-

Viability Assessment: Cell viability is measured using a metabolic assay, such as the MTT or WST-1 assay. These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.[2]

-

Data Analysis: The absorbance is read using a microplate reader, and the results are expressed as a percentage of the vehicle-treated control. The IC50 value for cell proliferation inhibition is calculated from the dose-response curve.[2]

NCI-N87 Gastric Cancer Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of MPC-3100.

References

- 1. researchgate.net [researchgate.net]

- 2. Tumor growth inhibition modeling of individual lesion dynamics and interorgan variability in HER2‐negative breast cancer patients treated with docetaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional analysis of a putative HER2-associated expressed enhancer, Her2-Enhancer1, in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improvement of Parameter Estimations in Tumor Growth Inhibition Models on Xenografted Animals: a Novel Method to Handle the Interval Censoring Caused by Measurement of Smaller Tumors - PMC [pmc.ncbi.nlm.nih.gov]

MPC-3100 chemical structure and properties

An In-depth Technical Guide to MPC-3100: A Novel Hsp90 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPC-3100 is a second-generation, orally bioavailable, synthetic small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3] Its development as a potential antineoplastic agent stems from its targeted mechanism of action, which involves the selective inhibition of Hsp90's chaperone function. This leads to the degradation of numerous oncogenic client proteins, thereby impeding tumor cell proliferation and survival.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, preclinical and clinical data, and relevant experimental protocols for MPC-3100.

Chemical Structure and Physicochemical Properties

MPC-3100 is a purine-based compound with the IUPAC name (S)-1-(4-(2-(6-amino-8-((6-bromobenzo[d][2][4]dioxol-5-yl)thio)-9H-purin-9-yl)ethyl)piperidin-1-yl)-2-hydroxypropan-1-one.[2] The chemical structure of MPC-3100 is presented in Figure 1.

Figure 1. Chemical Structure of MPC-3100.

Figure 1. Chemical Structure of MPC-3100.

A summary of the key physicochemical properties of MPC-3100 is provided in Table 1.

Table 1: Physicochemical Properties of MPC-3100

| Property | Value | Reference |

| CAS Number | 958025-66-6 | [2][3] |

| Molecular Formula | C22H25BrN6O4S | [2][3] |

| Molecular Weight | 549.44 g/mol | [2][3] |

| Appearance | Solid powder | [2] |

| Solubility | Soluble in DMSO, not in water | [2] |

| Purity | >98% | [2] |

| SMILES Code | C--INVALID-LINK--C(N1CCC(CCN2C(SC3=C(Br)C=C(OCO4)C4=C3)=NC5=C(N)N=CN=C25)CC1)=O | [2] |

Mechanism of Action

MPC-3100 exerts its anticancer effects by selectively targeting the N-terminal ATP-binding pocket of Hsp90.[5] Hsp90 is a molecular chaperone that is crucial for the conformational maturation, stability, and function of a wide array of "client" proteins, many of which are critical for cancer cell growth and survival.[1][6] By inhibiting the ATPase activity of Hsp90, MPC-3100 disrupts the chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of these client proteins. This multi-targeted approach simultaneously disrupts several key oncogenic signaling pathways. A key pharmacodynamic biomarker of Hsp90 inhibition is the induction of Heat Shock Protein 70 (Hsp70).[4]

Below is a simplified signaling pathway illustrating the mechanism of action of MPC-3100.

Caption: Mechanism of action of MPC-3100.

Preclinical Data

In Vitro Activity

MPC-3100 has demonstrated potent inhibitory activity against Hsp90 and broad anti-proliferative effects across a range of human cancer cell lines.

Table 2: In Vitro Activity of MPC-3100

| Assay/Cell Line | Endpoint | Value | Reference |

| Hsp90 Binding Assay | IC50 | 60 nM | [7] |

| HCT-116 (Colon Cancer) | IC50 | 540 nM | [7] |

| NCI-N87 (Gastric Cancer) | - | Active | [7] |

| DU-145 (Prostate Cancer) | - | Active | [7] |

In Vivo Efficacy

In preclinical xenograft models, orally administered MPC-3100 has shown significant anti-tumor activity. In animals implanted with various cancer cell lines, including MV-4-11, HT29, DU145, NCI-H69, OVCAR-3, BT-474, NCI-N87, and OPM-2, a 200 mg/kg dose of MPC-3100 resulted in tumor growth inhibition ranging from 68% to 44% regression.[4] Notably, these anti-tumor effects were observed without significant weight loss in the animals.[4]

Clinical Data

A Phase 1, open-label, dose-escalation study (NCT00920205) was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of MPC-3100 in patients with recurrent cancer refractory to available systemic therapy.[8]

Pharmacokinetics

Preliminary pharmacokinetic data from the Phase 1 trial demonstrated that MPC-3100 is orally bioavailable in cancer patients.[4] A more than proportional increase in drug levels was observed with increasing doses.[4]

Table 3: Preliminary Human Pharmacokinetic Parameters of MPC-3100 (165 mg/m² dose at day 21)

| Parameter | Value | Reference |

| Cmax (ng/mL) | 11,789 | [4] |

| AUC(0-24) (hr*ng/mL) | 199,749 | [4] |

These plasma concentrations in humans are comparable to those that demonstrated anti-tumor activity in mouse xenograft models.[4]

Pharmacodynamics

As a pharmacodynamic marker of Hsp90 inhibition, Hsp70 levels were measured in peripheral blood mononuclear cells (PBMCs) of patients. An increase in Hsp70 levels was observed 8 hours after the first dose and was sustained on Day 8 and Day 21, confirming target engagement in humans.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate evaluation of Hsp90 inhibitors like MPC-3100. Below are representative protocols for key assays.

Hsp90 Binding Assay (Fluorescence Polarization)

This assay is used to determine the inhibitory activity of MPC-3100 on the Hsp90 protein.

Caption: Workflow for Hsp90 Fluorescence Polarization Binding Assay.

Protocol:

-

Prepare a serial dilution of MPC-3100 in assay buffer.

-

In a black 96-well microplate, mix the different concentrations of MPC-3100 with Hsp90 protein.[5]

-

Incubate for 10 minutes at room temperature.[5]

-

Add a fluorescently-labeled geldanamycin (GM) probe (e.g., BODIPY-GM) to a final concentration of 5 nM.[5]

-

Incubate for 2-3 hours to allow the binding reaction to reach equilibrium.[5]

-

Measure the fluorescence polarization using a suitable plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the MPC-3100 concentration.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of MPC-3100 on the proliferation of cancer cells.

Caption: Workflow for MTT Cell Proliferation Assay.

Protocol:

-

Seed cells (e.g., HCT-116) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare a serial dilution of MPC-3100 in complete cell culture medium.

-

Remove the existing medium from the cells and add the medium containing different concentrations of MPC-3100. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[7]

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Add a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.[7]

Conclusion

MPC-3100 is a potent and orally bioavailable Hsp90 inhibitor with a well-defined mechanism of action and promising preclinical and early clinical activity. Its ability to simultaneously target multiple oncogenic pathways by inducing the degradation of Hsp90 client proteins makes it an attractive candidate for cancer therapy. Further clinical development will be necessary to fully elucidate its therapeutic potential. This guide provides a foundational resource for researchers and drug development professionals working with or interested in MPC-3100 and other Hsp90 inhibitors.

References

- 1. Facebook [cancer.gov]

- 2. researchgate.net [researchgate.net]

- 3. medkoo.com [medkoo.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Hsp90 partners discovered using complementary proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

The Core of Cancer Cell Machinery: A Technical Guide to MPC-3100, a Novel HSP90 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPC-3100 (CAS Number: 958025-66-6) is a potent, orally bioavailable, second-generation small-molecule inhibitor of Heat Shock Protein 90 (HSP90).[1] As a crucial molecular chaperone, HSP90 is responsible for the conformational stability and function of a wide array of client proteins, many of which are integral to cancer cell proliferation, survival, and angiogenesis.[2] By targeting the N-terminal ATP-binding pocket of HSP90, MPC-3100 disrupts the HSP90 chaperone cycle, leading to the proteasomal degradation of these oncogenic client proteins. This technical guide provides a comprehensive overview of MPC-3100, including its mechanism of action, quantitative biological data, detailed experimental protocols, and relevant signaling pathways.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 958025-66-6 | [2] |

| Molecular Formula | C22H25BrN6O4S | [1] |

| Molecular Weight | 549.44 g/mol | [1] |

| IUPAC Name | (2S)-1-[4-[2-[6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]purin-9-yl]ethyl]piperidin-1-yl]-2-hydroxypropan-1-one | [2] |

| Solubility | Soluble in DMSO, not in water | [1] |

| Appearance | Solid powder | [1] |

Biological Activity and Quantitative Data

MPC-3100 has demonstrated potent and broad-spectrum anti-proliferative activity across a range of cancer cell lines. Its primary mechanism is the inhibition of HSP90, leading to the degradation of key oncogenic client proteins.

In Vitro Activity

| Parameter | Value | Cell Line/Assay | Reference |

| HSP90 IC50 | 60 nM | Her2-luciferase degradation assay | [2] |

| HSP90 IC50 | 140 nM | Competitive binding assay | |

| Cell Proliferation IC50 | 540 nM | HCT-116 (Colon) | |

| Anti-proliferative Activity | Broad-spectrum | NCI-N87 (Gastric), DU-145 (Prostate) | [2] |

| NLRP3 Inflammasome Inhibition IC50 (Priming) | 0.7 µM | Speck formation assay | [3] |

| NLRP3 Inflammasome Inhibition IC50 (Activation) | 2 µM | Speck formation assay | [3] |

In Vivo Activity and Pharmacokinetics

Preclinical and early clinical studies have shown that MPC-3100 is orally bioavailable and exhibits anti-tumor activity in xenograft models.[2][4] A phase I clinical trial (NCT00920205) was initiated to evaluate its safety and pharmacokinetics in cancer patients.[5]

| Parameter | Value | Species/Model | Reference |

| Tumor Growth Inhibition | 68% | NCI-N87 gastric cancer xenograft | [4] |

| Tumor Regression | 44% | Various xenograft models | [4] |

| Oral Bioavailability | Yes | Preclinical models and Humans | [2][4] |

| Human Cmax (165 mg/m2, Day 21) | 11789 ng/mL | Cancer Patients | [4] |

| Human AUC(0-24) (165 mg/m2, Day 21) | 199,749 hrng/mL | Cancer Patients | [4] |

| Mouse Cmax (200 mg/kg, single dose) | 21841 ng/mL | Tumor-bearing mice | [4] |

| Mouse AUC(0-24) (200 mg/kg, single dose) | 135,779 hrng/mL | Tumor-bearing mice | [4] |

Mechanism of Action and Signaling Pathways

MPC-3100 functions by competitively inhibiting the ATP-binding site in the N-terminal domain of HSP90. This prevents the conformational changes necessary for the HSP90 chaperone cycle, leading to the misfolding and subsequent ubiquitin-proteasome-mediated degradation of HSP90 client proteins. Many of these client proteins are critical nodes in various oncogenic signaling pathways.

MPC-3100 has also been shown to inhibit the NLRP3 inflammasome.[3] The NLRP3 inflammasome is a component of the innate immune system that, when activated, leads to the maturation and secretion of pro-inflammatory cytokines. Its inhibition by MPC-3100 suggests a potential role for this compound in inflammatory diseases, in addition to its anti-cancer properties.

References

MPC-3100: A Technical Guide to Solubility and Stability for the Research Professional

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of MPC-3100, a potent and selective second-generation inhibitor of Heat Shock Protein 90 (Hsp90). The information herein is intended to support researchers and drug development professionals in the effective handling, formulation, and experimental design involving this compound. While specific quantitative data for MPC-3100 is not widely available in public literature, this guide synthesizes known qualitative information and provides detailed, best-practice experimental protocols for determining its physicochemical properties.

Core Concepts: MPC-3100 and Hsp90 Inhibition

MPC-3100 exerts its therapeutic potential by inhibiting Hsp90, a molecular chaperone crucial for the conformational maturation and stability of a multitude of client proteins. Many of these client proteins are key components of oncogenic signaling pathways. By disrupting the Hsp90 chaperone cycle, MPC-3100 leads to the degradation of these client proteins, thereby impeding tumor cell growth, proliferation, and survival.

Mechanism of Action: Hsp90 Inhibition Signaling Pathway

The inhibition of Hsp90 by MPC-3100 initiates a cascade of events leading to the destabilization and subsequent degradation of client proteins via the ubiquitin-proteasome pathway. This disruption affects multiple critical signaling pathways implicated in cancer.

MPC-3100: A Technical Overview of a Novel Hsp90 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPC-3100 is a fully synthetic, orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (Hsp90). Developed by Myrexis, Inc., MPC-3100 targets a key molecular chaperone involved in the folding, stabilization, and activation of numerous client proteins, many of which are critical for cancer cell growth, proliferation, and survival. This technical guide provides a comprehensive overview of the discovery and development of MPC-3100, summarizing its mechanism of action, preclinical pharmacology, and clinical evaluation. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language).

Mechanism of Action: Hsp90 Inhibition

Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a pivotal role in maintaining cellular proteostasis. In cancer cells, Hsp90 is overexpressed and essential for the stability and function of a wide array of oncoproteins, including mutated and overexpressed kinases, transcription factors, and other proteins that drive malignant transformation. By inhibiting the ATPase activity of Hsp90, MPC-3100 disrupts the Hsp90 chaperone cycle, leading to the misfolding, destabilization, and subsequent proteasomal degradation of its client proteins. This multi-targeted approach results in the simultaneous disruption of multiple oncogenic signaling pathways, offering a promising strategy for cancer therapy.

A key pharmacodynamic biomarker for Hsp90 inhibition is the induction of Heat Shock Protein 70 (Hsp70). As client proteins are destabilized following Hsp90 inhibition, the cell activates a heat shock response, leading to the upregulation of Hsp70 as a compensatory mechanism.

MPC-3100: A Technical Guide to its Biological Activity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPC-3100 is a synthetic, orally bioavailable, second-generation small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1] Developed by Myrexis, Inc. (formerly Myriad Pharmaceuticals), this purine-based compound has demonstrated potential as an antineoplastic agent by targeting the ATP-binding pocket of Hsp90, a key molecular chaperone involved in the folding, stability, and function of numerous oncogenic proteins.[2] This technical guide provides a comprehensive overview of the biological activity of MPC-3100, summarizing key preclinical findings, outlining its mechanism of action, and providing detailed experimental methodologies for the evaluation of Hsp90 inhibitors.

Introduction to Hsp90 Inhibition

Heat Shock Protein 90 is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by assisting in the proper folding and conformational maturation of a wide array of "client" proteins. In cancer cells, Hsp90 is often overexpressed and essential for the stability and function of numerous proteins that are crucial for tumor growth, proliferation, survival, and angiogenesis. These client proteins include various kinases, transcription factors, and steroid hormone receptors that are often mutated or overexpressed in malignant cells.

By inhibiting the ATPase activity of Hsp90, compounds like MPC-3100 lock the chaperone in a conformation that is unable to process client proteins. This leads to the misfolding, ubiquitination, and subsequent degradation of these client proteins by the proteasome, thereby disrupting multiple oncogenic signaling pathways simultaneously. This multimodal action makes Hsp90 an attractive target for cancer therapy.

Preclinical Biological Activity of MPC-3100

In Vitro Activity

MPC-3100 has demonstrated cytotoxic and anti-proliferative effects in various cancer cell lines. The available quantitative data on its in vitro activity is summarized in the table below.

| Cell Line | Cancer Type | Assay | Endpoint | IC50 Value (µM) | Reference |

| HCT-116 | Colon Carcinoma | Western Blot | Her2 Degradation | 0.1 | [3] |

| HCT-116 | Colon Carcinoma | Growth Inhibition | Cell Viability | 0.54 | [3] |

| HepG2 | Hepatocellular Carcinoma | MTT Assay | Cell Viability (48h) | Not specified, but showed dose-dependent inhibition | [4] |

| HUH-7 | Hepatocellular Carcinoma | MTT Assay | Cell Viability (48h) | Not specified, but showed dose-dependent inhibition | [4] |

Table 1: In Vitro Activity of MPC-3100 in Cancer Cell Lines

In Vivo Efficacy

Preclinical studies in mouse xenograft models have demonstrated the anti-tumor efficacy of MPC-3100. While detailed peer-reviewed publications with complete experimental protocols are not publicly available, data presented at scientific conferences indicate significant tumor growth inhibition.

| Tumor Model | Cancer Type | Treatment | Outcome | Reference |

| HT-29 Xenograft | Colon Carcinoma | MPC-3100 | 68% tumor growth inhibition | [5] |

| NCI-N87 Xenograft | Gastric Carcinoma | MPC-3100 | 44% tumor shrinkage | [5] |

Table 2: In Vivo Efficacy of MPC-3100 in Xenograft Models

These studies reported that MPC-3100 was well-tolerated and did not cause significant weight loss in the treated animals.[5]

Mechanism of Action

MPC-3100 functions as a competitive inhibitor of ATP at the N-terminal domain of Hsp90. This inhibition disrupts the Hsp90 chaperone cycle, leading to the degradation of a wide range of client proteins that are critical for cancer cell survival and proliferation.

Key Hsp90 Client Proteins and Signaling Pathways

The inhibition of Hsp90 by MPC-3100 is expected to impact multiple signaling pathways simultaneously. Below is a diagram illustrating the central role of Hsp90 and the downstream consequences of its inhibition.

Caption: Hsp90 inhibition by MPC-3100 disrupts client protein stability.

Pharmacodynamic Markers

A key pharmacodynamic marker of Hsp90 inhibition is the induction of Heat Shock Protein 70 (Hsp70). Hsp90 normally sequesters Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response. Upon Hsp90 inhibition, HSF1 is released, trimerizes, and translocates to the nucleus to induce the transcription of heat shock proteins, most notably Hsp70. Therefore, an increase in Hsp70 levels in tumor biopsies or peripheral blood mononuclear cells can be used as a biomarker of target engagement for Hsp90 inhibitors.

Experimental Protocols

The following are detailed, generalized protocols for key in vitro assays used to characterize the biological activity of Hsp90 inhibitors like MPC-3100.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well cell culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

MPC-3100 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of MPC-3100 in culture medium.

-

Remove the medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO).

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for determining cell viability using the MTT assay.

Western Blot Analysis for Client Protein Degradation

This technique is used to detect changes in the expression levels of specific Hsp90 client proteins and the induction of Hsp70 following treatment with an Hsp90 inhibitor.

Materials:

-

6-well cell culture plates or 10 cm dishes

-

MPC-3100 stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, CDK4) and Hsp70

-

Loading control antibody (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and grow to 70-80% confluency.

-

Treat cells with desired concentrations of MPC-3100 for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and incubate with a chemiluminescent substrate.

-

Capture the signal using an imaging system and analyze band intensities relative to the loading control.

Clinical Development

MPC-3100 entered a Phase I clinical trial (NCT00920205) to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors who have failed other treatments.[6] The study was a dose-escalation trial and established a recommended Phase II dose of 240 mg twice daily.[5] The most common adverse events were gastrointestinal in nature.[5] Stable disease was observed in 46% of patients at the end of the first cycle.[5]

Conclusion

MPC-3100 is a potent, second-generation Hsp90 inhibitor with demonstrated preclinical anti-tumor activity both in vitro and in vivo. Its mechanism of action, involving the simultaneous disruption of multiple oncogenic signaling pathways, positions it as a promising therapeutic agent. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in various cancer types. This guide provides a foundational understanding of the biological studies of MPC-3100 for researchers and drug development professionals in the field of oncology.

References

- 1. In vitro detection of cancer cells using a novel fluorescent choline derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Anticancer Properties of Novel Bis-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

In Vitro Characterization of MPC-3100: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPC-3100 is a potent, second-generation, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90) that has demonstrated significant anti-neoplastic activity in a variety of preclinical cancer models. This document provides a comprehensive overview of the in vitro characterization of MPC-3100, summarizing its inhibitory activity, effects on cancer cell proliferation, and its mechanism of action. Detailed experimental protocols for key assays and visual representations of the relevant signaling pathways are included to facilitate further research and development.

Introduction

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide range of "client" proteins. Many of these client proteins are key mediators of oncogenic signaling pathways, including those involved in cell proliferation, survival, and angiogenesis. In cancer cells, Hsp90 is often overexpressed and exists in a high-affinity, activated state, making it an attractive target for cancer therapy.

MPC-3100 is a synthetic, orally bioavailable inhibitor that targets the N-terminal ATP-binding pocket of Hsp90. By competitively inhibiting ATP binding, MPC-3100 disrupts the Hsp90 chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of its client proteins. This targeted degradation of multiple oncoproteins simultaneously provides a powerful strategy to combat cancer.

Quantitative In Vitro Activity of MPC-3100

The in vitro potency of MPC-3100 has been evaluated through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Hsp90 Inhibitory Activity of MPC-3100

| Assay Type | Target | IC50 (nM) | Reference |

| Hsp90 Inhibition Assay | Hsp90 Protein | 136.16 ± 4.27 | [1][2] |

| Luciferase Degradation Assay | Hsp90 Activity | 60 | [3] |

Table 2: Anti-proliferative Activity of MPC-3100 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |

| HCT-116 | Colon Cancer | MTT Assay | 779.59 | [1] |

| HCT-116 | Colon Cancer | Cell Growth | 540 | [3] |

| HepG2 | Liver Cancer | MTT Assay | Dose- and time-dependent | [3] |

| HUH-7 | Liver Cancer | MTT Assay | Dose- and time-dependent | [3] |

| NCI-N87 | Gastric Cancer | Not Specified | Time- and concentration-dependent decrease in client proteins | |

| DU 145 | Prostate Cancer | Not Specified | Time- and concentration-dependent decrease in client proteins |

Mechanism of Action: Hsp90 Inhibition and Client Protein Degradation

MPC-3100 exerts its anti-cancer effects by inhibiting Hsp90, which leads to the degradation of a multitude of oncogenic client proteins. This disrupts critical signaling pathways that drive tumor growth and survival.

Hsp90 Chaperone Cycle and Inhibition by MPC-3100

The Hsp90 chaperone cycle is an ATP-dependent process. MPC-3100, as an N-terminal inhibitor, competitively binds to the ATP pocket of Hsp90, thereby preventing the conformational changes necessary for client protein activation and stabilization. This leads to the recruitment of E3 ubiquitin ligases, which tag the client proteins for degradation by the proteasome.

Downstream Signaling Pathways Affected by MPC-3100

The inhibition of Hsp90 by MPC-3100 leads to the degradation of numerous client proteins, thereby affecting multiple oncogenic signaling pathways. Key client proteins include receptor tyrosine kinases (e.g., HER2, EGFR), serine/threonine kinases (e.g., Akt, Raf-1), and transcription factors. The simultaneous disruption of these pathways is a key advantage of Hsp90 inhibitors.

Experimental Protocols

The following are representative protocols for the in vitro characterization of Hsp90 inhibitors like MPC-3100. These should be optimized for specific cell lines and experimental conditions.

Hsp90 Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of a compound to displace a fluorescently labeled Hsp90 inhibitor from the protein.

Materials:

-

Recombinant human Hsp90α protein

-

Fluorescently labeled Hsp90 probe (e.g., BODIPY-geldanamycin)

-

Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.1 mg/mL bovine gamma globulin, 0.01% NP-40, 2 mM DTT)

-

MPC-3100 and other test compounds

-

384-well, low-volume, black plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a serial dilution of MPC-3100 and control compounds in assay buffer.

-

In a 384-well plate, add the fluorescent probe and Hsp90 protein to each well.

-

Add the serially diluted compounds to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

-

Measure fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate IC50 values by fitting the data to a sigmoidal dose-response curve.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the effect of MPC-3100 on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., HCT-116, HepG2, HUH-7)

-

Complete cell culture medium

-

MPC-3100

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of MPC-3100 for the desired time period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot Analysis of Hsp90 Client Proteins

This technique is used to detect the degradation of specific Hsp90 client proteins following treatment with MPC-3100.

Materials:

-

Cancer cell lines

-

MPC-3100

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Hsp90 client proteins (e.g., Akt, HER2, EGFR, Raf-1) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with MPC-3100 at various concentrations and for different time points.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the extent of client protein degradation.

Conclusion

The in vitro data for MPC-3100 strongly support its characterization as a potent and selective Hsp90 inhibitor. Its ability to induce the degradation of key oncoproteins and inhibit the proliferation of various cancer cell lines at nanomolar concentrations highlights its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the intricate mechanisms of MPC-3100 and to explore its efficacy in diverse cancer contexts. Further studies are warranted to fully elucidate its spectrum of activity and to guide its clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 3. Using real-time impedance-based assays to monitor the effects of fibroblast-derived media on the adhesion, proliferation, migration and invasion of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

MPC-3100: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MPC-3100, a synthetic, orally bioavailable small-molecule inhibitor of Heat Shock Protein 90 (Hsp90), for cancer research applications. This document details its mechanism of action, summarizes key preclinical data, and provides detailed experimental protocols for its investigation.

Introduction to MPC-3100

MPC-3100 is a second-generation Hsp90 inhibitor that has shown potential as an antineoplastic agent. By targeting Hsp90, a molecular chaperone crucial for the stability and function of numerous oncogenic proteins, MPC-3100 disrupts key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Preclinical studies have demonstrated its activity against a broad range of cancer types, both in vitro and in vivo.

Mechanism of Action

MPC-3100 selectively binds to the ATP-binding pocket in the N-terminal domain of Hsp90. This competitive inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins. Many of these client proteins are critical components of signaling pathways that are often dysregulated in cancer.

The inhibition of Hsp90 by MPC-3100 is expected to lead to the degradation of key client proteins, including:

-

Receptor Tyrosine Kinases: HER2, EGFR

-

Signaling Kinases: Akt, c-Raf

-

Transcription Factors: HIF-1α

-

Cell Cycle Regulators: Cdk4

The degradation of these proteins disrupts downstream signaling pathways, most notably the PI3K/Akt/mTOR and Raf/MEK/ERK pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data

In Vitro Efficacy: IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values of MPC-3100 in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-116 | Colon Cancer | 0.1 - 0.54 |

| MCF-7 | Breast Cancer | Data not available |

| MDA-MB-231 | Breast Cancer | Data not available |

Note: Specific IC50 values for MCF-7 and MDA-MB-231 are not publicly available in the reviewed literature, although studies indicate cytotoxic effects.

In Vivo Efficacy: Xenograft Models

MPC-3100 has demonstrated significant antitumor activity in a variety of preclinical xenograft models.

| Cancer Type | Xenograft Model | Dosing Regimen | Outcome |

| Colon Cancer | HT29 | 200 mg/kg, daily | 68% Tumor Growth Inhibition |

| Gastric Cancer | NCI-N87 | 200 mg/kg, daily | 40% Tumor Regression |

| Prostate Cancer | DU145 | 200 mg/kg, daily | Tumor Growth Inhibition |

| Lung Cancer | NCI-H69 | 200 mg/kg, daily | Tumor Growth Inhibition |

| Ovarian Cancer | OVCAR-3 | 200 mg/kg, daily | Tumor Growth Inhibition |

| Breast Cancer | BT-474 | 200 mg/kg, daily | Tumor Growth Inhibition |

| Myeloid Leukemia | MV-4-11 | 200 mg/kg, daily | 44% Tumor Regression |

| Pancreatic Cancer | MIA PaCa-2 | 150 mg/kg, daily | 67% Tumor Growth Inhibition |

| Pancreatic Cancer | MIA PaCa-2 | 200 mg/kg, daily | 95% Tumor Growth Inhibition |

Experimental Protocols

Cell Viability Assay (for IC50 Determination)

-

Cell Culture: Culture cancer cell lines (e.g., HCT-116, MCF-7, MDA-MB-231) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of MPC-3100 in culture medium. Replace the medium in the wells with the drug-containing medium. Include vehicle-only wells as a control.

-

Incubation: Incubate the plates for 48-72 hours.

-

Viability Assessment: Add a viability reagent such as MTT or CellTiter-Glo® to each well and incubate according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Client Protein Degradation

-

Cell Lysis: Treat cultured cancer cells with various concentrations of MPC-3100 for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., Akt, phospho-Akt, c-Raf, HER2) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Animal Xenograft Studies

-

Animal Models: Use immunodeficient mice (e.g., athymic nude or SCID mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 10 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

-

Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer MPC-3100 (e.g., 150-200 mg/kg) or vehicle control orally, once daily.

-

Efficacy Evaluation: Continue treatment for a specified period (e.g., 21 days) and monitor tumor volume and body weight. Calculate tumor growth inhibition (TGI) or regression.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for biomarker analysis (e.g., western blotting for Hsp70 induction, a marker of Hsp90 inhibition).

Experimental Workflow

The following diagram illustrates a typical preclinical workflow for evaluating the anticancer effects of MPC-3100.

Conclusion

MPC-3100 is a promising Hsp90 inhibitor with demonstrated preclinical activity across a range of cancer types. Its mechanism of action, targeting a key molecular chaperone of oncogenic proteins, provides a strong rationale for its further investigation in cancer therapy. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of MPC-3100.

Methodological & Application

Unraveling the Identity of MPC-3100 in Cellular Research

Initial investigations into "MPC-3100" have revealed a significant discrepancy: the term predominantly refers to an industrial panel computer, the Moxa MPC-3100 series, and not a chemical compound utilized in cell culture applications. This suggests a potential misunderstanding in the nomenclature or a typographical error in the original query.

Given this ambiguity, a broader search for "MPC" in the context of cell and molecular biology has yielded several plausible candidates that researchers, scientists, and drug development professionals might be investigating. This report outlines these potential "MPC" entities, providing a foundation for identifying the correct subject of interest and proceeding with the development of detailed application notes and protocols.

Potential Candidates for "MPC" in Cell Culture

The acronym "MPC" is associated with multiple distinct areas of biological research. Below is a summary of the most relevant possibilities.

Mitochondrial Pyruvate Carrier (MPC)

The Mitochondrial Pyruvate Carrier is a protein complex located in the inner mitochondrial membrane that is crucial for cellular metabolism. It facilitates the transport of pyruvate from the cytosol into the mitochondria, where it fuels the tricarboxylic acid (TCA) cycle.

-

Relevance: The MPC is a significant target in cancer metabolism and other metabolic diseases. Downregulation of the MPC is observed in various cancers, leading to a metabolic shift towards aerobic glycolysis (the Warburg effect).

-

Research Applications: In cell culture, researchers often study the effects of inhibiting or overexpressing the MPC. This can involve using small molecule inhibitors, such as UK5099, or genetic manipulations like siRNA-mediated knockdown or plasmid-based overexpression of MPC subunits (MPC1 and MPC2).

Mesenchymal Progenitor Cells (MPCs)

Mesenchymal Progenitor Cells, also referred to as Mesenchymal Stem Cells (MSCs), are multipotent stromal cells that can differentiate into a variety of cell types, including osteoblasts (bone cells), chondrocytes (cartilage cells), myocytes (muscle cells), and adipocytes (fat cells).

-

Relevance: MPCs are extensively studied for their potential in regenerative medicine and tissue engineering.

-

Research Applications: Cell culture protocols for MPCs focus on their isolation from various tissues (e.g., bone marrow, adipose tissue), expansion in vitro while maintaining their multipotency, and directed differentiation into specific lineages using defined culture media and growth factors.

2-Methacryloyloxyethyl Phosphorylcholine (MPC)

2-Methacryloyloxyethyl phosphorylcholine is a polymer used to create highly biocompatible and bioinert surfaces. It mimics the outer surface of the cell membrane.

-

Relevance: In cell culture, surfaces coated with MPC polymers are used to prevent non-specific protein adsorption and cell adhesion. This is particularly useful for the culture of spheroids or suspension cells, where attachment to the culture vessel is undesirable.

-

Research Applications: Application notes for MPC-coated labware would detail the types of cell culture systems (e.g., 3D culture, suspension culture) for which they are best suited and provide protocols for seeding and maintaining cells on these non-adherent surfaces.

Specific Cell Lines: MPC5 and MPC-83

The search also identified specific cell lines designated with "MPC":

-

MPC5: A conditionally immortalized mouse podocyte cell line used for studying podocyte biology and kidney disease.

-

MPC-83: A cell line that requires a specific, ready-to-use complete medium for its culture.

Path Forward: Clarification Required

Without a clear identification of the "MPC" entity of interest, it is not feasible to generate the detailed application notes and protocols as requested. The experimental design, quantitative data, and underlying signaling pathways are entirely dependent on whether the subject is a metabolic protein, a type of stem cell, a surface coating, or a specific cell line.

To proceed, we kindly request the user to clarify which of the above (or another) "MPC" is the intended topic for the detailed application notes and protocols. Once the correct subject is identified, a comprehensive and tailored response can be developed to meet the specified requirements.

Application Notes and Protocols for MPC-3100 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPC-3100 is a synthetic, orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and angiogenesis. By inhibiting HSP90, MPC-3100 leads to the degradation of these oncoproteins, making it a promising therapeutic agent in oncology research. These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and key considerations for the use of MPC-3100 in preclinical mouse models of cancer.

Mechanism of Action: HSP90 Inhibition

MPC-3100 exerts its anti-tumor effects by binding to the ATP-binding pocket in the N-terminus of HSP90, thereby inhibiting its chaperone activity. This leads to the ubiquitin-proteasome-mediated degradation of HSP90 client proteins. Key client proteins involved in oncogenesis include receptor tyrosine kinases (e.g., HER2), signaling kinases (e.g., AKT, RAF-1), and transcription factors. The degradation of these proteins disrupts critical signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.

Figure 1: Signaling pathway of HSP90 inhibition by MPC-3100.

Recommended Dosages in Mouse Models

The optimal dosage of MPC-3100 can vary depending on the tumor model, mouse strain, and treatment schedule. The following table summarizes dosages reported in preclinical studies. It is recommended to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose for each specific experimental setting.

| Mouse Model | Cancer Type | Dosage | Administration Route | Dosing Schedule | Observed Effects |

| Xenograft (various cell lines) | Multiple | 200 mg/kg | Oral | Daily | Tumor growth inhibition and regression |

| N87 Xenograft | Gastric Cancer | 200 mg/kg | Oral | Daily | Tumor growth inhibition |

Experimental Protocols

Preparation of MPC-3100 for Oral Administration

A critical step for in vivo studies is the appropriate formulation of MPC-3100 for oral administration to ensure consistent and accurate dosing.

Materials:

-

MPC-3100 powder

-

Vehicle solution (e.g., 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Oral gavage needles (20-22 gauge, with a ball tip)

Protocol:

-

Calculate the required amount of MPC-3100 based on the desired dose and the number of animals to be treated.

-

Weigh the MPC-3100 powder accurately and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of the vehicle to the tube. A common vehicle for oral gavage in mice is 0.5% methylcellulose with 0.2% Tween 80 in water.

-

Vortex the mixture vigorously for 5-10 minutes to ensure a uniform suspension.

-

If necessary, sonicate the suspension for a short period to aid in dispersion.

-

Visually inspect the suspension to ensure it is homogeneous before each administration. Prepare the formulation fresh daily.

In Vivo Efficacy Study in Xenograft Mouse Models